molecular formula C17H23N3O2S2 B2821610 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane CAS No. 1705884-49-6

4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane

Cat. No. B2821610
M. Wt: 365.51
InChI Key: QPDTXOSKLZYFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is a synthetic compound that has been widely studied for its potential applications in various scientific fields. This molecule belongs to the class of thiazepanes, which are heterocyclic compounds containing a seven-membered ring with a sulfur and nitrogen atom. The unique chemical structure of 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane has led to its investigation as a potential therapeutic agent, as well as a tool for scientific research.

Scientific Research Applications

Antitumor Activity

Research on compounds structurally related to "4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane" has shown significant preclinical antitumor activity. For example, a study on the farnesyltransferase inhibitor BMS-214662, which shares some structural features with the compound , demonstrated potent antitumor activity in the HCT-116 human colon tumor model when administered orally (Hunt et al., 2000).

Oxidation Processes

Investigations into the oxidation of azole-containing thioethers provide insights into chemical transformations relevant to similar compounds. For instance, pyrazole and benzotriazole-containing thioethers were oxidized selectively with hydrogen peroxide, leading to sulfoxides or sulfones depending on the oxidant amount used (Potapov et al., 2011).

Ring Expansion Methods

The Hydrolytic Imidazoline Ring Expansion (HIRE) methodology has been applied to tetracyclic [1,4]thiazepines, similar in structural complexity to "4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane", resulting in the formation of rare medium-sized [1,4,7]thiazecine ring systems. This approach highlights the potential for creating bioactive compounds with novel structural features (Osipyan et al., 2018).

properties

IUPAC Name

4-(1,2-dimethylimidazol-4-yl)sulfonyl-7-(2-methylphenyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S2/c1-13-6-4-5-7-15(13)16-8-9-20(10-11-23-16)24(21,22)17-12-19(3)14(2)18-17/h4-7,12,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDTXOSKLZYFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CN(C(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane

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